molecular formula C8H12N2O2 B2944421 N-(2-oxopiperidin-3-yl)prop-2-enamide CAS No. 1249044-96-9

N-(2-oxopiperidin-3-yl)prop-2-enamide

Cat. No.: B2944421
CAS No.: 1249044-96-9
M. Wt: 168.196
InChI Key: YSFIYOWZDQPVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

N-(2-oxopiperidin-3-yl)prop-2-enamide derivatives have been utilized in synthetic chemistry for the construction of complex molecules and for studying reaction mechanisms. For instance, the chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a compound related to this compound, has been reported to activate the TrkB receptor in mammalian neurons. Additionally, the base-promoted cascade reaction of N-propargylic β-enaminones with formamides to synthesize 2-aminopyridines demonstrates the versatility of enamide derivatives in facilitating complex chemical transformations.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperidinone ring attached to a propenamide group . The molecule contains a total of 27 bonds, including 13 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 six-membered ring, and 2 secondary amide groups .


Chemical Reactions Analysis

This compound and its derivatives have been used in various chemical reactions. For example, they have been used in the chemoselective synthesis of complex molecules. They have also been used in the base-promoted cascade reaction of N-propargylic β-enaminones with formamides to synthesize 2-aminopyridines.


Physical and Chemical Properties Analysis

This compound is a pearl white powder . It is practically insoluble or insoluble . The molecular weight of the compound is 168.196, and its molecular formula is C8H12N2O2.

Scientific Research Applications

1. Synthetic Chemistry Applications

N-(2-oxopiperidin-3-yl)prop-2-enamide derivatives have been utilized in synthetic chemistry for the construction of complex molecules and for studying reaction mechanisms. For instance, the chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a compound related to this compound, has been reported to activate the TrkB receptor in mammalian neurons, showcasing potential therapeutic uses (Setterholm et al., 2015). Additionally, the base-promoted cascade reaction of N-propargylic β-enaminones with formamides to synthesize 2-aminopyridines demonstrates the versatility of enamide derivatives in facilitating complex chemical transformations (Weng et al., 2018).

2. Biochemical Applications

In the biochemical domain, this compound analogs have been explored for their interactions with biological macromolecules. The synthesis and structural characterization of new dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamides have shown potential in vitro anticancer activities and interactions with DNA and proteins, suggesting a pathway for the development of novel anticancer agents (Zheng et al., 2015).

3. Materials Science Applications

In the realm of materials science, amide-based compounds, including those related to this compound, have been studied for their effects on the combustion characteristics of composite solid rocket propellants. Research has shown that compounds like oxamide (OXA) and azodicarbonamide (ADA) can influence the burning rate and combustion process of propellants, contributing valuable insights into the design of more efficient and safer rocket fuels (Trache et al., 2015).

Properties

IUPAC Name

N-(2-oxopiperidin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-7(11)10-6-4-3-5-9-8(6)12/h2,6H,1,3-5H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFIYOWZDQPVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.